![molecular formula C8H10N2O2 B1492094 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097963-76-1](/img/structure/B1492094.png)
6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-CPMD, is a synthetic pyrimidine derivative that has been studied for its potential applications in various scientific fields. 6-CPMD has a unique structure, consisting of a cyclopropylmethyl group attached to a pyrimidine ring. It is an organic compound with a molecular formula of C7H9N3O2. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids were synthesized and showed variable antibacterial activities against several bacterial strains and fungi, indicating their potential as antibacterial and antitumor agents (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014). Furthermore, bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as Candida albicans fungus (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).
Herbicidal Activities
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds were synthesized and showed good herbicidal activities, particularly against Brassica napus, indicating their utility in agricultural applications (Huazheng, 2013).
Material Science Applications
Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized and characterized, showing potential for applications in material science due to their electronic structures, vibrational frequencies, and molecular electrostatic potential analysis. These derivatives were investigated for their photophysical properties and potential as efficient candidates for optical and nonlinear optical applications, demonstrating the versatility of pyrimidine derivatives in material science (Ashraf et al., 2019).
Photophysical Properties and pH-sensing Application
Pyrimidine-phthalimide derivatives were synthesized and characterized for their solid-state fluorescence emission and solvatochromism, with potential applications in colorimetric pH sensors and logic gates due to their dramatic color changes upon protonation (Yan et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .
Mode of Action
This compound acts as a non-nucleoside inhibitor of the HIV-1 reverse transcriptase . It achieves its antiviral activity by fitting into the binding pocket of the HIV-1 RT, thereby inhibiting the enzyme’s function . The compound’s efficacy is highly dependent on its molecular fit into this inhibitory class .
Biochemical Pathways
The compound affects the biochemical pathway of HIV replication. By inhibiting the HIV-1 RT, it prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host cell’s genome and replicate . This results in a decrease in the production of new virus particles.
Result of Action
The result of the action of this compound is a significant reduction in HIV replication. By inhibiting the function of the HIV-1 RT, it prevents the virus from integrating into the host cell’s genome and replicating . This leads to a decrease in the production of new virus particles, thereby helping to control the progression of the disease.
properties
IUPAC Name |
6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQOHUDXKZGSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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